Cromakalim
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cromakalim is a potassium channel-opening vasodilator. It is known for its ability to act on ATP-sensitive potassium channels, causing membrane hyperpolarization. This action makes it effective in treating hypertension by relaxing vascular smooth muscle and lowering blood pressure .
Scientific Research Applications
Cromakalim has a wide range of applications in scientific research:
Chemistry: Used as a tool to study potassium channel function and regulation.
Biology: Investigated for its effects on cellular membrane potential and ion transport.
Medicine: Explored for its potential in treating hypertension, glaucoma, and other conditions involving smooth muscle relaxation.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
Cromakalim acts on ATP-sensitive potassium channels and so causes membrane hyperpolarization . It can be used to treat hypertension as it will relax vascular smooth muscle to lower blood pressure . It lowers intraocular pressure by reducing episcleral venous pressure and lowering distal outflow resistance in the conventional outflow pathway .
Future Directions
Cromakalim has shown ocular hypotensive properties in ex vivo and in vivo experimental models . It has been suggested that this compound is a potent ocular hypotensive agent that lowers IOP via activation of K ir 6.2 containing K ATP channels . Its effect is additive when used in combination with the commonly used glaucoma drug latanoprost . Therefore, it is a candidate for future therapeutic development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cromakalim involves several steps:
Reaction of 4-cyanophenol with 2-hydroxy-2-methyl-3-butyne: This reaction likely proceeds through the formation of a propargyl carbocation, which then attacks the aromatic ring, forming an allylic cation that captures the adjacent phenol oxygen to form the product.
Treatment with aqueous N-bromosuccinimide: This step adds the elements of hypobromous acid, forming a bromohydrin as a mixture of trans enantiomers.
Cyclization to the epoxide: In the presence of sodium hydroxide, the bromohydrin cyclizes to form the epoxide.
Ring opening with ammonia: This step yields a mixture of trans amino alcohols, which are resolved to obtain the desired enantiomer.
Acylation with 4-chlorobutyryl chloride: This step forms the chloroamide.
Formation of the pyrrolidine ring: The anion from the reaction of the amide with sodium hydride displaces the chlorine, forming the pyrrolidine ring and yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product .
Types of Reactions:
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are not the primary reactions it is known for.
Substitution: this compound can participate in substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are common.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Comparison with Similar Compounds
Pinacidil: Another potassium channel opener with similar vasodilatory properties.
Nicorandil: Combines potassium channel opening with nitrate-like vasodilatory effects.
Diazoxide: Primarily used for its hyperglycemic effects but also acts as a potassium channel opener.
Comparison: Cromakalim is unique in its potency and selectivity for ATP-sensitive potassium channels. It is approximately 100-fold more potent than pinacidil and exhibits a distinct profile in terms of its effects on vascular and cardiac tissues. Unlike some other potassium channel openers, this compound does not significantly affect cardiac muscle tension, making it a safer option for patients with cardiovascular conditions .
Properties
CAS No. |
94535-51-0 |
---|---|
Molecular Formula |
C16H18N2O3 |
Molecular Weight |
286.33 g/mol |
IUPAC Name |
(3R,4S)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile |
InChI |
InChI=1S/C16H18N2O3/c1-16(2)15(20)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)21-16/h5-6,8,14-15,20H,3-4,7H2,1-2H3/t14-,15+/m0/s1 |
InChI Key |
TVZCRIROJQEVOT-LSDHHAIUSA-N |
Isomeric SMILES |
CC1([C@@H]([C@H](C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C |
SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C |
Synonyms |
BRL 38226 BRL 38227 BRL-34915 BRL-38226 BRL-38227 BRL38226 BRL38227 Cromakalim Cromakalim, (3R-cis)-Isomer Cromakalim, (3R-trans)-Isomer Cromakalim, (3S-cis)-Isomer Cromakalim, (3S-trans)-Isomer Cromakalim, (trans)-Isomer Lemakalim Levcromakalim |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.